molecular formula C12H17NO2 B033119 Fenobucarb CAS No. 3766-81-2

Fenobucarb

Cat. No.: B033119
CAS No.: 3766-81-2
M. Wt: 207.27 g/mol
InChI Key: DIRFUJHNVNOBMY-UHFFFAOYSA-N
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Description

    Fenobucarb: is a carbamate insecticide, widely recognized by its alternate name, .

  • It appears as a pale yellow or pale red liquid and is insoluble in water.
  • Primarily used as an agricultural insecticide, it plays a crucial role in controlling Hemipteran pests on crops such as rice and cotton.
  • While effective against pests, it is moderately toxic to humans .
  • Preparation Methods

    • The synthetic routes for Fenobucarb are not extensively documented, but it is typically produced through chemical synthesis.
    • Industrial production methods involve the reaction of appropriate starting materials under controlled conditions.
    • Unfortunately, specific details regarding the reaction conditions are not readily available in the literature.
  • Chemical Reactions Analysis

      Fenobucarb: may undergo various chemical reactions, including oxidation, reduction, and substitution.

    • Common reagents used in these reactions are not explicitly specified, but typical carbamate reactions involve nucleophilic attack on the carbonyl carbon.
    • Major products formed depend on the specific reaction conditions and the substituents present in the molecule.
  • Scientific Research Applications

    Agricultural Applications

    Fenobucarb is primarily utilized in agriculture to control a variety of pests affecting crops. Its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal neural function in insects.

    Efficacy in Pest Control

    Studies have demonstrated that this compound effectively reduces pest populations in various crops. For instance, a comparison of integrated pest management (IPM) practices incorporating this compound showed improved yields compared to conventional methods. In experimental cabbage plantings, this compound was part of an IPM program that successfully minimized pest damage while optimizing economic returns .

    Aquatic Toxicology

    This compound's impact on aquatic ecosystems has been a significant area of research due to its widespread use in agricultural settings near water bodies.

    Effects on Fish Species

    Research conducted on the silver barb (Barbonymus gonionotus) and snakehead fish (Channa striata) revealed acute and sublethal effects of this compound exposure. In these studies, this compound concentrations significantly affected AChE activity, swimming patterns, and growth performance in fish . The studies indicated that while immediate toxicity was observed, there was a notable recovery in AChE activity over time when food availability was adequate .

    Fish SpeciesLC50 (96h)AChE Inhibition RateRecovery Time
    Silver BarbNot specifiedSignificant after 1 dayGradual recovery observed
    Snakehead Fish11.6 ppm31% after 1 dayRecovery by day 14

    Environmental Monitoring

    The detection and analysis of this compound residues in environmental samples are crucial for assessing its ecological impact.

    Analytical Methods

    Recent studies have developed spectrophotometric and spectrofluorimetric methods for the quantification of this compound in environmental samples such as water and agricultural products. These methods involve alkaline hydrolysis followed by colorimetric analysis, demonstrating high sensitivity and reproducibility .

    Sample TypeRecovery Rate (%)
    Wheat88.0
    Rice89.0
    Water95.0
    Cauliflower91.0
    Pea94.0

    Case Studies

    Several case studies provide insights into the practical applications and implications of this compound use.

    Field Trials

    Field trials conducted in various agricultural settings have shown that the integration of this compound with other biological control methods can enhance pest management strategies while reducing reliance on chemical pesticides alone .

    Impact Assessment

    A comprehensive assessment highlighted the potential risks associated with this compound residues in water bodies adjacent to agricultural fields, emphasizing the need for careful management practices to mitigate environmental contamination .

    Mechanism of Action

      Fenobucarb: exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

    • By inhibiting AChE, it disrupts the normal functioning of the nervous system in insects, leading to paralysis and death.
  • Comparison with Similar Compounds

      Fenobucarb: belongs to the carbamate class of insecticides.

    • Similar compounds include other carbamates like carbaryl , aldicarb , and propoxur .

    Biological Activity

    Fenobucarb, a carbamate pesticide, exhibits significant biological activity primarily through its mechanism of action as a cholinesterase (ChE) inhibitor. This article reviews the biological effects of this compound on various organisms, particularly focusing on aquatic species and human health implications, supported by data tables and case studies.

    This compound functions by inhibiting the enzyme cholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulse transmission. The consequence can be detrimental, particularly in aquatic life where ChE inhibition above certain thresholds can lead to mortality.

    Case Study: Snakehead Fish

    A study conducted on snakehead fish (Channa striata) exposed to this compound-based pesticide (Excel Basa 50EC) revealed significant findings regarding ChE activity:

    • Experimental Design : Two rice fields were treated with a single dose of Excel Basa 50EC. One field served as a control.
    • ChE Inhibition :
      • Initial ChE activity was reduced by 31% after one day of exposure.
      • Recovery began after seven days, with no mortality observed during the study period.

    Table 1: this compound Concentration Over Time in Water (ppb)

    Time After SprayingControl FieldPesticide Field
    Before spraying< DL< DL
    1 hour< DL116.72 ± 12.64
    1 day< DL23.96 ± 6.61
    3 days< DL< DL
    5 days< DL< DL
    7 days< DL< DL
    14 days< DL< DL

    Note: DL = Detection limit = 0.02 ppb .

    Human Health Implications

    This compound's toxicity is also significant in human cases, particularly in instances of acute self-poisoning. A retrospective study analyzed cases of carbamate insecticide ingestion, including this compound:

    • Patient Outcomes :
      • Among 127 patients who ingested this compound, the case fatality rate was 6.3% , with a notable requirement for intubation in 18.9% of cases.

    Table 2: Outcomes of Carbamate Ingestion

    Carbamate InsecticideNumber of Deaths (n)Case Fatality Ratio [% (95% CI)]Number Requiring Intubation (n)
    This compound86.3 (2.8–12.0)24
    Carbofuran162.2 (1.3–3.6)44
    Carbosulfan4311.1 (8.1–14.6)105

    This data indicates that this compound poisoning can be more lethal compared to other carbamates like carbofuran .

    Environmental Impact

    This compound has been shown to bioaccumulate in aquatic organisms, leading to potential ecological consequences. In a study involving grass carp fed pesticide-contaminated feeds:

    • Findings :
      • Fish exhibited reduced feed uptake and increased blood glucose levels.
      • Significant reductions in ChE activity were observed, indicating neurotoxic effects.

    Table 3: Effects of this compound on Grass Carp

    TreatmentBlood Glucose Level Increase (%)ChE Activity Reduction (%)
    Control--
    This compoundHighSignificant
    TrichlorfonModerateModerate

    These findings highlight the potential for this compound to disrupt aquatic ecosystems through its neurotoxic effects .

    Q & A

    Basic Research Questions

    Q. What environmental factors significantly influence Fenobucarb degradation in soil-water systems?

    this compound degradation is primarily driven by pH, temperature, and dissolved organic matter (DOC). At pH 7, microbial activity dominates degradation, achieving 72.5% degradation within 48 hours. Alkaline conditions (pH 9) accelerate hydrolysis, with 96.1% degradation over 120 hours. DOC enhances microbial activity and desorption, increasing degradation efficiency (99.3% in 120 h), while surfactants like SDS inhibit biodegradation due to preferential microbial utilization . Temperature also plays a critical role: degradation half-lives decrease from 37 hours at 30°C to 5 hours at 50°C .

    Q. What analytical methods are recommended for quantifying this compound and its metabolites in environmental samples?

    Gas chromatography-mass spectrometry (GC/MS) with a ZB-5MSi capillary column is widely validated for this compound analysis. Recovery rates for this compound in water and soil are 97% and 96%, respectively, with a detection limit of 4 µg/L in water and 0.01 µg/g in soil. For degradation by-products like 2-sec-butylphenol, recovery rates are similarly robust (96% in water, 95% in soil) . Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC–HRMS) is recommended for metabolite identification, ensuring mass errors below 5 mg/L .

    Q. How does temperature variability affect this compound persistence in agricultural settings?

    this compound exhibits thermal instability, with degradation rates positively correlated with temperature. At 50°C, 59.9% degradation occurs within 6 hours, compared to 14.1% at 30°C. Half-lives decrease exponentially with temperature (37 h at 30°C vs. 5 h at 50°C), suggesting that field applications in cooler climates (25–35°C) may require extended monitoring to manage residue persistence .

    Advanced Research Questions

    Q. How can contradictory data on this compound degradation under UV vs. sunlight exposure be resolved?

    Discrepancies arise from experimental design differences. UV exposure (89.81% degradation in 12 h) primarily induces photodecomposition, while sunlight combines thermal and evaporative effects, achieving faster degradation (95.94% in 24 h). To reconcile these, studies must standardize light intensity, wavelength, and sample containment to isolate photolytic vs. thermal pathways .

    Q. What experimental designs optimize the study of co-contaminant effects on this compound degradation?

    Controlled microcosm experiments with variables like DOC (25 mg/L) and SDS (1 cmc) are critical. DOC enhances biodegradation by stimulating microbial activity, whereas SDS competitively inhibits degraders. Researchers should include abiotic controls (e.g., sterile soil) to distinguish microbial vs. chemical degradation and use isotopic labeling to track metabolite pathways .

    Q. What methodologies improve the reproducibility of this compound degradation studies?

    Reproducibility requires strict protocol adherence, including:

    • Soil sterilization controls to isolate microbial contributions.
    • Standardized GC/MS calibration with recovery tests (e.g., 100 µg/L spikes).
    • Detailed reporting of pH, temperature, and organic matter content. Refer to the Beilstein Journal guidelines for experimental transparency and supplementary data archiving .

    Q. How can electrochemical methods be optimized for this compound removal from contaminated water?

    Response surface modeling identifies optimal parameters: 54.65 mA/cm² current density, 40.05 mg/L Cl⁻, and 0.177 L/min flow rate, achieving 57.44% removal in 10 minutes. By-products like hydroxylated metabolites require UPLC–HRMS for structural elucidation. Direct electrode oxidation contributes significantly, highlighting the need for anode material selection (e.g., boron-doped diamond) .

    Q. What strategies address conflicting data on this compound's adsorption-desorption dynamics in organic-rich soils?

    Adsorption contradictions often stem from soil organic carbon (SOC) variability. Use sequential extraction methods to quantify bound residues vs. bioavailable fractions. Langmuir isotherm models paired with microbial activity assays (e.g., respirometry) can clarify SOC’s dual role in enhancing adsorption while promoting biodegradation .

    Properties

    IUPAC Name

    (2-butan-2-ylphenyl) N-methylcarbamate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H17NO2/c1-4-9(2)10-7-5-6-8-11(10)15-12(14)13-3/h5-9H,4H2,1-3H3,(H,13,14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DIRFUJHNVNOBMY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(C)C1=CC=CC=C1OC(=O)NC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H17NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4058077
    Record name Fenobucarb
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4058077
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    207.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3766-81-2
    Record name Fenobucarb
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3766-81-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Fenobucarb [BSI:ISO]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766812
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Phenol, 2-(1-methylpropyl)-, 1-(N-methylcarbamate)
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Fenobucarb
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4058077
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-sec-butylphenyl methylcarbamate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.081
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name FENOBUCARB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MS2P7M0CF
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Synthesis routes and methods I

    Procedure details

    To a solution of 2-Sec. butylphenol (1.5 g, 0.01 mole) 0.2 ml of Et3N was added under stirring. S-methyl ester of N-methylcarbamothioic acid (1.05 g, 0.01 mole) in acetonitrile (10ml) was added dropwise over a period of 4 hrs, keeping reflux temperature. After 30 hr, acetonitrile was evaporated under vacuum. The residue was taken in dichloromethane (25 ml), washed with water and a 5% cold NaOH solution, followed by water and brine and dried over sodium sulphate. After removal of the solvent, the liquid residue obtained was further purified by distillation to give 2-Sec. butylphenyl N-methylcarbamate of the formula VI; IR: 3329 (N--H), 1730 (--COO), 1535, 1490 and 750 (aromatic); PMR (CdCl3, 90 MHz): 0.81 (3H, 1, primary methyl of side chain), 1.18 (3H, d, J=7 Hz, secondary/methyl of side chain), 1.58 (2H, m, methylene protons of side chain), 2.88 (4H, doublet overlapping a multiplet, NH--CH3 and benzylic proton), 4.97 (1H, br s, N H) and 6.95 to 7.25 (4H, m, aromatic).
    Quantity
    0.2 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    S-methyl ester
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
    Quantity
    1.05 g
    Type
    reactant
    Reaction Step Two
    Quantity
    10 mL
    Type
    solvent
    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    To a solution of 2-sec butylphenol (1.5 g, 0.01 mole) and ethyl N-methylcarbamate (1.03 g, 0.01 mole), along with phosphorus pentachloride (1.05 g, 0.05 mole) in toluene (10 ml) was stirred at 28° C. and afterwards it was refluxed for 7 hours and worked up as usual to get the title compound.
    Quantity
    1.5 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.03 g
    Type
    reactant
    Reaction Step One
    Quantity
    1.05 g
    Type
    reactant
    Reaction Step One
    Quantity
    10 mL
    Type
    reactant
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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